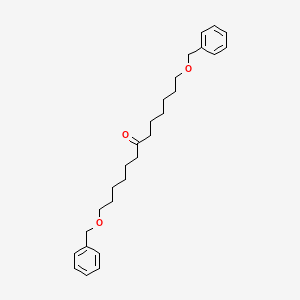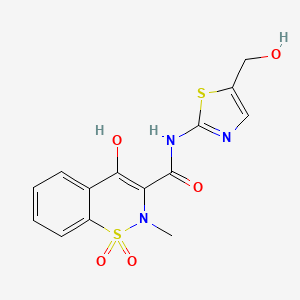
5-Hydroxymethyl meloxicam
Overview
Description
5-Hydroxymethyl meloxicam is a metabolite of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Meloxicam belongs to the oxicam class of NSAIDs and is known for its anti-inflammatory, analgesic, and antipyretic properties . This compound is formed through the metabolic oxidation of meloxicam, primarily by the cytochrome P450 enzymes .
Mechanism of Action
Target of Action
5-Hydroxymethyl meloxicam, also known as 5’-Hydroxymethyl 5’-Desmethyl Meloxicam, is a metabolite of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
As a metabolite of Meloxicam, this compound is expected to share a similar mode of action. Meloxicam works by inhibiting the activity of COX-2, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
Meloxicam is metabolized in the liver, primarily by the enzyme CYP2C9 , with minor contributions from CYP3A4 . The major metabolite is 5’-carboxy meloxicam, which is formed by the oxidation of an intermediate metabolite, 5’-hydroxymethyl meloxicam . This suggests that this compound is part of the metabolic pathway of Meloxicam, leading to the formation of 5’-carboxy meloxicam .
Pharmacokinetics
Meloxicam exhibits dose-proportional pharmacokinetics, with a half-life of approximately 20 hours . It is almost completely metabolized to four pharmacologically inactive metabolites, including 5’-Hydroxymethyl meloxicam . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam . The metabolites are excreted in both urine and feces .
Result of Action
The primary result of the action of Meloxicam and its metabolites, including this compound, is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .
Action Environment
The action of this compound, like Meloxicam, is influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, particularly drugs that inhibit or induce CYP2C9 or CYP3A4 . Additionally, genetic polymorphisms in these enzymes can also influence the metabolism and efficacy of the drug .
Biochemical Analysis
Biochemical Properties
5-Hydroxymethyl Meloxicam is formed by the oxidation of an intermediate metabolite of Meloxicam . This process is mediated by the cytochrome P450 (CYP450) isozymes, with CYP2C9 playing a primary role and CYP3A4 playing a minor role .
Cellular Effects
The cellular effects of this compound are not fully understood. As a metabolite of Meloxicam, it may share some of its parent compound’s effects. Meloxicam is known to have anti-inflammatory, analgesic, and antipyretic properties .
Molecular Mechanism
Meloxicam, its parent compound, works by inhibiting the biosynthesis of prostaglandins, known inflammation mediators .
Temporal Effects in Laboratory Settings
Meloxicam, its parent compound, has a mean elimination half-life of about 20 hours .
Dosage Effects in Animal Models
Meloxicam, its parent compound, has been studied in various animal models .
Metabolic Pathways
This compound is a part of the metabolic pathway of Meloxicam. It is formed by the oxidation of an intermediate metabolite of Meloxicam, mediated by the CYP2C9 isozyme .
Transport and Distribution
Meloxicam, its parent compound, is strongly bound to plasma proteins, mainly albumin (99%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Hydroxymethyl meloxicam involves the biotransformation of meloxicam. This can be achieved using microbial cultures such as the filamentous fungus Cunninghamella blakesleeana . The transformation process includes optimizing various parameters like pH, temperature, media, and incubation period to achieve maximum yield .
Industrial Production Methods
Industrial production of this compound can involve the use of biocatalysts or microbial cultures to convert meloxicam into its hydroxymethyl derivative. This method is advantageous due to its regio- and stereo-specificity, mild reaction conditions, and the ability to produce rare structures .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl meloxicam undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of this compound to form 5-carboxy meloxicam.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Various substitution reactions can be performed to modify the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, are commonly involved in the oxidation process.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major product formed from the oxidation of this compound is 5-carboxy meloxicam .
Scientific Research Applications
5-Hydroxymethyl meloxicam has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: The compound is studied for its metabolic pathways and interactions with various enzymes.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the development of new NSAIDs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Meloxicam: The parent compound, known for its anti-inflammatory and analgesic properties.
Piroxicam: Another oxicam derivative with similar therapeutic effects.
Tenoxicam: A related compound with a longer half-life and similar anti-inflammatory properties.
Uniqueness
5-Hydroxymethyl meloxicam is unique due to its specific metabolic pathway and the role of cytochrome P450 enzymes in its formation . Its distinct chemical structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOSAJMIEADILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156431 | |
| Record name | 5-Hydroxymethyl meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130262-92-9 | |
| Record name | 4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyl meloxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYL MELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7NJ09217D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Hydroxymethyl meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
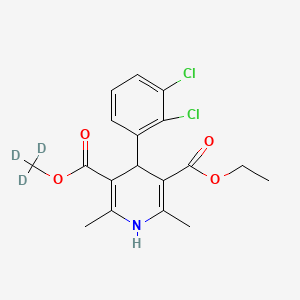

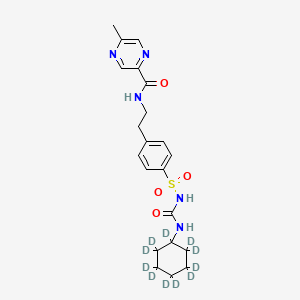
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
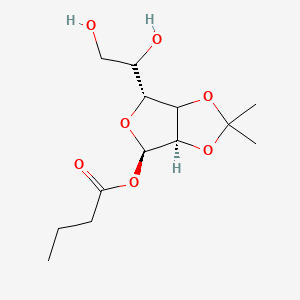
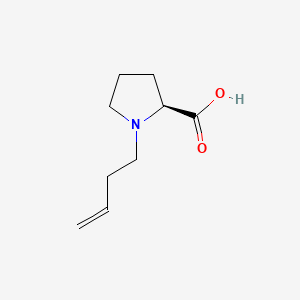
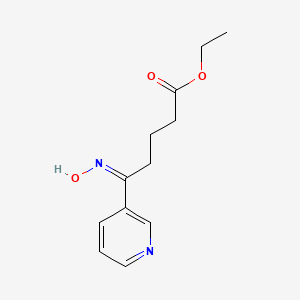
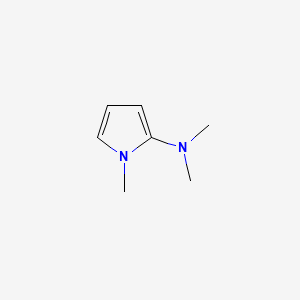
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
